3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde
Description
3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde is a benzaldehyde derivative substituted at the 3-position with a di(biphenyl-4-yl)methyl group. Its structure comprises a central benzaldehyde moiety flanked by two biphenyl systems connected via a methylene bridge. The compound’s high aromaticity and reactive aldehyde group make it a candidate for applications in organic synthesis, materials science (e.g., organic electronics), and pharmaceutical intermediates. Its molecular formula is inferred as C₃₂H₂₆O (molecular weight: ~426.5 g/mol), though experimental validation is required for confirmation.
Properties
Molecular Formula |
C32H24O |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[bis(4-phenylphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C32H24O/c33-23-24-8-7-13-31(22-24)32(29-18-14-27(15-19-29)25-9-3-1-4-10-25)30-20-16-28(17-21-30)26-11-5-2-6-12-26/h1-23,32H |
InChI Key |
NBGWJXXLYSSASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC(=C5)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzaldehyde with biphenyl derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzoic acid.
Reduction: 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that biphenyl derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways. A notable case study involved the synthesis of a series of biphenyl derivatives that demonstrated high potency against various cancer cell lines, suggesting that 3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde could be further explored for its anticancer applications .
Pharmacokinetics and Drug Design
The pharmacokinetic behavior of biphenyl-based compounds has been extensively studied. Recent investigations into the binding affinities of biphenyl derivatives towards PD-L1, a protein involved in immune evasion by tumors, revealed promising results. The compound's structure allows for modifications that can enhance its binding affinity and selectivity, making it a candidate for drug development aimed at cancer immunotherapy .
Materials Science Applications
Organic Photovoltaics
Biphenyl derivatives are increasingly utilized in the field of organic photovoltaics due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown to improve charge transport and light absorption characteristics. This has led to enhanced efficiency in solar cells, making it a subject of interest for sustainable energy applications .
Fluorescent Materials
The compound's structural features contribute to its luminescent properties. Research has indicated that biphenyl-based compounds can serve as fluorescent probes in biological imaging. The ability to tune their emission properties through structural modifications opens avenues for their use in bioimaging and sensing technologies .
Synthetic Intermediate
Synthesis of Complex Molecules
this compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its functional groups allow for various chemical transformations such as nucleophilic additions and cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals .
Data Table: Synthesis Pathways
Case Study 1: Anticancer Activity
In a study conducted by Krutzek et al., biphenyl derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the biphenyl structure significantly enhanced anticancer activity, positioning these compounds as potential leads for drug development .
Case Study 2: Organic Photovoltaics
A research team investigated the incorporation of biphenyl derivatives into polymer solar cells. The findings demonstrated improved efficiency and stability compared to traditional materials, highlighting the potential of this compound in renewable energy technologies .
Mechanism of Action
The mechanism of action of 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde
Key Differences :
- Functional Group: The amino (-NH-) group replaces the methylene (-CH₂-) bridge in the target compound.
- Substituent Position: The amino group is at the 4-position of benzaldehyde, whereas the di(biphenyl)methyl group in the target compound is at the 3-position.
- Molecular Weight: 425.53 g/mol (C₃₁H₂₃NO) .
- Reactivity: The amino group may enhance solubility in polar solvents and enable participation in nucleophilic reactions, contrasting with the aldehyde’s electrophilic nature.
Applications: Likely used in optoelectronic materials due to electron-rich amino groups facilitating charge transport.
3,3′-Di(4-dibenzothiophenyl)-1,1′-biphenyl
Key Differences :
- Core Structure : A biphenyl backbone with dibenzothiophene substituents instead of a benzaldehyde system.
- Functional Groups : Sulfur atoms in dibenzothiophene enhance electron-withdrawing properties, unlike the electron-neutral aldehyde group.
- Molecular Weight : 518.69 g/mol (C₃₆H₂₂S₂) with a melting point of 191°C .
- Applications: Potential use in organic light-emitting diodes (OLEDs) due to sulfur’s impact on electronic properties.
Diphenylmethanol Derivatives (e.g., 2-(Diphenylmethoxy)-N-methylethanamine)
Key Differences :
4-Hydroxy-3,5-dimethoxybenzaldehyde
Key Differences :
- Substituents : Hydroxy and methoxy groups at positions 4, 3, and 5 of benzaldehyde.
- Polarity : Increased polarity due to hydroxyl/methoxy groups, contrasting with the hydrophobic biphenyl systems in the target compound .
- Applications : Natural product synthesis (e.g., lignin derivatives).
Data Table: Structural and Functional Comparison
Research Findings and Inferences
Sulfur-containing analogs (e.g., ) exhibit distinct electronic behaviors due to sulfur’s electronegativity, whereas the aldehyde group in the target compound offers orthogonal reactivity for further functionalization .
Synthetic Utility: The aldehyde group in this compound enables condensation reactions (e.g., Schiff base formation), unlike the amino group in ’s compound, which may undergo alkylation or acylation .
Thermal Stability :
- Compounds with extended aromatic systems (e.g., ) exhibit higher melting points (~191°C) compared to benzaldehyde derivatives, suggesting the target compound may require stabilization in high-temperature applications .
Biological Activity
3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde, a compound characterized by its unique biphenyl structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This indicates that it consists of a benzaldehyde moiety with two biphenyl groups attached. The synthesis typically involves the reaction of benzaldehyde derivatives with biphenyl compounds under controlled conditions to ensure high yield and purity.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on related benzaldehyde derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, the Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Benzaldehyde Derivative A | S. aureus | 2 |
| Benzaldehyde Derivative B | E. coli | 4 |
| This compound | TBD |
Antifungal Activity
Similar to its antibacterial properties, there is evidence suggesting that benzaldehyde derivatives can also exhibit antifungal activity. The compound's ability to disrupt fungal cell membranes could be a mechanism of action worth exploring further.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : The lipophilic nature of biphenyl groups may facilitate interaction with microbial membranes, leading to increased permeability and cell death.
- DNA Interaction : Some studies suggest that benzaldehyde derivatives can intercalate into DNA, disrupting replication and transcription processes .
Case Studies
A notable study evaluated the antibacterial efficacy of various benzaldehyde derivatives against multi-drug resistant strains. The research highlighted that modifications in the biphenyl structure significantly influenced biological activity. The findings indicated that increasing the hydrophobic character of the compound enhanced its antibacterial properties .
Another investigation focused on the antifungal potential of related compounds against Candida albicans, revealing promising results with certain derivatives displaying potent activity at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
